7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Overview
Description
7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine, also known as 7-CF-1H-PP, is an important synthetic target in the field of medicinal chemistry. It is a heterocyclic compound composed of nitrogen, chlorine, and fluorine atoms. It is a white powder that is soluble in water and has a melting point of 81°C. 7-CF-1H-PP has been studied extensively for its potential applications in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
1. Biomedical Applications
- Application Summary: Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds similar to pyrrolo[2,3-b]pyridines, have been extensively studied for their diverse biomedical applications. They have been synthesized starting from both a preformed pyrazole or pyridine .
- Methods of Application: The synthetic methods used for their synthesis include starting from both a preformed pyrazole or pyridine .
- Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
2. Fibroblast Growth Factor Receptor Inhibitors
- Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .
- Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
3. Therapeutic Potential
- Application Summary: Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
- Methods of Application: The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
- Results or Outcomes: The therapeutic potential of these compounds is being explored in various fields, including the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
4. Antiviral Applications
- Application Summary: Pyrrolo[2,1-f][1,2,4]triazine, a compound similar to “7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine”, has been found to inhibit human norovirus RNA-dependent RNA polymerase (RdRp) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The investigation reveals that 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibits human norovirus RNA-dependent RNA polymerase (RdRp), whereas compound 4-amino-pyrrolo[2,1-f][1,2,4]triazine inhibits both murine and human norovirus RNA-dependent RNA polymerase (RdRp) in different cell lines .
5. Antiviral Applications
- Application Summary: Pyrrolo[2,1-f][1,2,4]triazine, a compound similar to “7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine”, has been found to inhibit human norovirus RNA-dependent RNA polymerase (RdRp) .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The investigation reveals that 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibits human norovirus RNA-dependent RNA polymerase (RdRp), whereas compound 4-amino-pyrrolo[2,1-f][1,2,4]triazine inhibits both murine and human norovirus RNA-dependent RNA polymerase (RdRp) in different cell lines .
6. Antibacterial, Antifungal, and Antitumor Applications
- Application Summary: The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
- Methods of Application: Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
properties
IUPAC Name |
7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTSNWJDFWULAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625939 | |
Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine | |
CAS RN |
357263-69-5 | |
Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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